N'-(4-chlorophenyl)benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(4-chlorophenyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUOCCITWQNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169894 | |
| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17473-76-6 | |
| Record name | Benzoic acid, 2-(4-chlorophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17473-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017473766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 4 Chlorophenyl Benzohydrazide and Its Analogues
Conventional Synthetic Pathways
Conventional methods for synthesizing N'-(4-chlorophenyl)benzohydrazide typically rely on well-established condensation reactions. These pathways involve the formation of the core hydrazide structure by coupling a benzoic acid derivative with a substituted hydrazine (B178648).
The primary method for forming the this compound scaffold is the condensation reaction between a benzoyl group donor and 4-chlorophenylhydrazine (B93024). The most common approaches utilize either an activated carboxylic acid derivative, such as benzoyl chloride, or an ester, like methyl benzoate (B1203000).
The reaction with benzoyl chloride is a rapid and often high-yielding process where the highly reactive acyl chloride readily couples with the nucleophilic nitrogen of 4-chlorophenylhydrazine. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, the condensation can be achieved by reacting a benzoate ester with 4-chlorophenylhydrazine. This method, often referred to as hydrazinolysis, is generally slower than the acyl chloride route and may require heating or refluxing for several hours to proceed to completion. nih.gov The choice of the ester (e.g., methyl or ethyl benzoate) can influence reaction rates.
A crucial precursor for these syntheses is 4-chlorophenylhydrazine, which is itself commonly prepared from 4-chloroaniline (B138754). The synthesis involves a diazotization reaction, where 4-chloroaniline is treated with sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. google.comguidechem.com This intermediate is then reduced to yield 4-chlorophenylhydrazine or its hydrochloride salt. google.comguidechem.com Common reducing agents for this step include sodium sulfite, ammonium (B1175870) sulfite, or stannous chloride. guidechem.comgoogle.com
Optimizing the synthesis of this compound and its analogues is critical for improving efficiency and product purity. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, time, and the use of catalysts.
Solvent: Ethanol (B145695) is a widely used solvent for these condensation reactions, as it effectively dissolves the reactants and facilitates the isolation of the product upon cooling. nih.govresearchgate.netmdpi.com Other solvents like methanol (B129727) and acetonitrile (B52724) are also employed. nih.govchemmethod.com
Temperature and Time: Reaction temperatures can range from room temperature to reflux conditions. For instance, the synthesis of related hydrazones has been carried out by refluxing in ethanol for periods ranging from 3 to 20 hours to ensure the reaction goes to completion. researchgate.netmdpi.com
Catalysis: A catalytic amount of a weak acid, such as acetic acid, is sometimes added to the reaction mixture to facilitate the condensation, particularly when forming hydrazone derivatives from the parent hydrazide. nih.gov
Yield: Under optimized conditions, high yields can be achieved. For example, the synthesis of a related derivative, N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, reported a yield of 91.2%. mdpi.com
The table below summarizes typical reaction conditions found in the synthesis of related hydrazide and hydrazone compounds.
| Reactants | Solvent | Conditions | Yield | Reference |
| Benzohydrazide (B10538) and 4-chloroacetophenone | Ethanol | Reflux, 3 hours | - | researchgate.net |
| p-Hydroxybenzoic acid hydrazide and various benzaldehydes | Ethanol | Stirring at room temperature, ~20 hours | - | mdpi.com |
| 4-methoxybenzoylhydrazide and various aldehydes | Methanol | Reflux, 3-4 hours, catalytic acetic acid | 78-92% | nih.gov |
| Substituted benzoic acid hydrazide and 3,5-dimethoxy-4-hydroxybenzaldehyde | Acetonitrile | Reflux, 6 hours | ~45-91% | nih.gov |
Synthesis of this compound Derivatives for Structure-Activity Exploration
To explore structure-activity relationships (SAR), chemists synthesize a wide array of derivatives by modifying the core this compound structure. These modifications can be made to the benzohydrazide portion or by adding substituents to the aromatic rings.
The benzohydrazide core contains several reactive sites amenable to chemical modification. The secondary amine (-NH-) and the carbonyl group (C=O) are common targets for derivatization. A frequent modification is the condensation of the terminal -NH2 group of a parent benzohydrazide with various aldehydes or ketones to form a wide range of N'-substituted hydrazones (Schiff bases). nih.govresearchgate.netnih.gov This reaction introduces a C=N double bond, extending the conjugated system and allowing for the introduction of diverse substituents.
For example, benzohydrazide can be reacted with 4-chloroacetophenone to yield N′-[1-(4-chlorophenyl)ethylidene]benzohydrazide. researchgate.net Similarly, various substituted benzohydrazides are routinely condensed with different aldehydes to create libraries of compounds for biological screening. nih.govnih.gov
Introducing substituents onto the phenyl rings of the this compound molecule is a primary strategy for fine-tuning its electronic and steric properties.
Substitution on the Benzoyl Phenyl Ring: The phenyl ring originating from the benzoic acid moiety can be substituted with various functional groups. For instance, a tosyl (4-methylphenylsulfonyloxy) group has been introduced at the para-position of the benzoyl ring to create N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. mdpi.com In another example, an anilino group was added to create N′-[(E)-4-Chlorobenzylidene]-2-(2,3-dimethylanilino)benzohydrazide. researchgate.net
Substitution on the 4-chlorophenyl Ring: While the chlorine atom is the defining feature of this ring, further modifications are synthetically challenging but possible. However, a more common strategy is to start with differently substituted phenylhydrazines to achieve variation at this position.
Substitution on the Hydrazide Nitrogen: The nitrogen atoms of the hydrazide linkage can also be sites for substitution, for example, through alkylation reactions. researchgate.net
The table below provides examples of synthesized derivatives with modifications on the core structure.
| Derivative Name | Modification Site | Reference |
| N′-[(E)-4-Chlorobenzylidene]-2-(2,3-dimethylanilino)benzohydrazide | Benzoyl Phenyl Ring (Anilino substitution) | researchgate.net |
| N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Benzoyl Phenyl Ring (Tosyl group substitution) | mdpi.com |
| N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide | Benzohydrazide Core (Attached to piperidine (B6355638) ring) | nih.gov |
| N′-[1-(4-Chlorophenyl)ethylidene]benzohydrazide | Hydrazide Nitrogen (Formation of a hydrazone) | researchgate.netnih.gov |
Innovations in Green Chemistry Approaches for Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for hydrazides and their derivatives. A significant innovation in this area is the application of microwave-assisted synthesis. chemmethod.com
Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For the synthesis of 4-hydroxybenzoic acid hydrazide, a related compound, microwave heating reduced the reaction time from 2 hours under conventional reflux to just 3 minutes, while increasing the yield from 65% to 93%. chemmethod.com
Furthermore, the use of water as a solvent in microwave-assisted synthesis of hydrazones has been explored. This approach eliminates the need for volatile organic solvents like ethanol, further enhancing the green credentials of the synthesis. chemmethod.com For example, the synthesis of 4-hydroxy-N'-(4-methylbenzylidene)benzohydrazide took 7 minutes in a microwave using water, compared to 3 hours via conventional reflux in ethanol. chemmethod.com These findings suggest that similar green methodologies could be successfully applied to the synthesis of this compound, offering a more rapid and sustainable alternative to traditional methods.
Sophisticated Spectroscopic Characterization and Structural Elucidation of N 4 Chlorophenyl Benzohydrazide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopic Analysis for Proton Environment Mapping
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In N'-(4-chlorophenyl)benzohydrazide, the protons on the two aromatic rings and the N-H protons of the hydrazide group would produce characteristic signals.
The protons of the unsubstituted benzoyl ring are expected to appear as a complex multiplet. The protons on the 4-chlorophenyl ring would typically present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The two N-H protons of the hydrazide moiety would each appear as a singlet, with their chemical shifts being sensitive to solvent and concentration. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Structural Information |
| Aromatic H (Benzoyl) | ~7.4-7.9 | Multiplet | Protons on the unsubstituted phenyl ring. |
| Aromatic H (4-chlorophenyl) | ~6.9-7.3 | Two Doublets (AA'BB' system) | Protons on the para-substituted chlorophenyl ring. |
| Amide N-H | Variable (broad singlet) | Singlet | Proton on the nitrogen adjacent to the carbonyl group. |
| Amine N-H | Variable (broad singlet) | Singlet | Proton on the nitrogen adjacent to the chlorophenyl group. |
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, etc.). For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the carbons bonded to chlorine and nitrogen.
The carbonyl (C=O) carbon is the most deshielded and would appear at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would generate a series of signals in the aromatic region of the spectrum (~110-150 ppm). The carbon atom bonded to the electronegative chlorine atom (C-Cl) would have a characteristic chemical shift, as would the carbons attached to the nitrogen atoms.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Inferred Structural Information |
| Carbonyl (C=O) | ~165 | Confirms the presence of the amide carbonyl group. |
| Aromatic C (C-Cl) | ~129 | Carbon atom directly bonded to chlorine. |
| Aromatic C (C-N) | ~147 | Carbon atom of the chlorophenyl ring bonded to nitrogen. |
| Aromatic C (ipso-Benzoyl) | ~133 | Carbon atom of the benzoyl ring bonded to the carbonyl. |
| Aromatic CH | ~114-132 | Aromatic carbons bearing hydrogen atoms in both rings. |
Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity
While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR experiments are crucial for establishing definitive structural assignments by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would map the ¹H-¹H coupling networks, definitively linking adjacent protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom that has an attached proton.
Although specific 2D NMR data for this compound is not available in the searched literature, the application of these standard techniques would be essential for its complete structural verification. bldpharm.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at frequencies corresponding to specific functional groups. For this compound, key characteristic bands would confirm the presence of the amide and aromatic functionalities.
The N-H stretching vibrations of the hydrazide moiety are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretch is a key diagnostic peak and would be observed around 1640-1680 cm⁻¹. The deformation of the N-H bond (amide II band) typically appears near 1550 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1400-1600 cm⁻¹ region. The C-Cl stretch would be observed at lower frequencies, typically in the fingerprint region.
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretching | 3200 - 3400 | Amide/Amine |
| Aromatic C-H Stretching | 3000 - 3100 | Aromatic Ring |
| C=O Stretching (Amide I) | 1640 - 1680 | Carbonyl |
| N-H Bending (Amide II) | 1520 - 1570 | Amide |
| Aromatic C=C Stretching | 1400 - 1600 | Aromatic Ring |
| C-N Stretching | 1200 - 1350 | Amine/Amide |
| C-Cl Stretching | 700 - 850 | Chloro-Aromatic |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and the resulting energy shifts provide information about the vibrational modes of a molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.
For this compound, the symmetric stretching of the aromatic rings would be particularly Raman active. The C=C bonds of the phenyl rings would give rise to prominent bands. While specific Raman data is scarce, this technique would provide valuable complementary information to the FT-IR spectrum, aiding in a more complete vibrational analysis of the molecule. spectrabase.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic compounds. For this compound (C₁₃H₁₁ClN₂O), the molecular weight is calculated to be 246.70 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 246, with a characteristic isotopic pattern for the [M+2]⁺ peak at m/z 248, approximately one-third the intensity of the [M]⁺ peak, due to the presence of the ³⁷Cl isotope.
The fragmentation of benzohydrazides is well-documented and typically involves cleavage at the acyl-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds. The fragmentation pattern provides a veritable fingerprint of the molecule's structure. For this compound, key fragmentation pathways are anticipated to yield several diagnostic ions. Cleavage of the N-N bond would result in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a stable and abundant fragment in the spectra of benzoyl derivatives. nih.govdocbrown.info Another significant fragmentation would be the cleavage of the C(O)-NH bond, leading to the formation of a 4-chlorophenylhydrazinyl radical cation. Further fragmentation of the 4-chlorophenyl moiety could also be observed.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Predicted Fragment Ion |
|---|---|
| 246/248 | [C₁₃H₁₁ClN₂O]⁺ (Molecular Ion) |
| 139/141 | [C₆H₄ClNHNH]⁺ |
| 125/127 | [C₆H₄ClN]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 105 | [C₆H₅CO]⁺ |
This table is predictive, based on common fragmentation patterns of related compounds.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties in the solid state. For this compound, X-ray diffraction analysis would reveal the precise geometry of the molecule and how these molecules pack together to form a crystal lattice.
To obtain the most detailed structural information, single-crystal X-ray diffraction is the gold standard. By analyzing the diffraction pattern of a single crystal, the absolute molecular configuration and the specifics of the crystal packing can be determined. In related hydrazide structures, the crystal packing is often dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.net For this compound, it is anticipated that the hydrazide moiety would form strong N-H···O hydrogen bonds, linking adjacent molecules into chains or sheets. nih.gov
Table 2: Representative Crystal Data for a Hydrazide Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~19.1 |
| b (Å) | ~23.1 |
| c (Å) | ~10.7 |
| β (°) | ~90.1 |
| V (ų) | ~4710 |
This data is from a related hydrazide, 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, and serves as a representative example. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its chromophoric groups: the benzoyl group and the 4-chlorophenyl group.
The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons in the π-systems of the aromatic rings and the carbonyl group. These are expected to appear at shorter wavelengths. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. These transitions are generally of lower intensity and appear at longer wavelengths. The solvent environment can influence the positions of these absorption bands.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λ_max) Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200-280 | Benzene rings, Carbonyl group |
This table is predictive, based on the electronic transitions of similar aromatic and carbonyl-containing compounds.
Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl Benzohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. For N'-(4-chlorophenyl)benzohydrazide, DFT calculations, particularly using the B3LYP functional with various basis sets, have provided valuable insights into its molecular structure and reactivity. These computational methods have been instrumental in analyzing the molecule's optimized geometry, frontier molecular orbitals, and charge distribution.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound and related compounds, DFT calculations have been used to determine the energies of the HOMO and LUMO. nih.gov This analysis helps to understand the charge transfer interactions within the molecule. The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively. nih.govscispace.com
| Parameter | Value (eV) |
| E_HOMO | Varies with computational method |
| E_LUMO | Varies with computational method |
| Energy Gap (ΔE) | Varies with computational method |
Table 1: Representative Frontier Molecular Orbital Energies. The exact values depend on the level of theory and basis set used in the DFT calculations.
Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's stability and reactivity than the HOMO-LUMO gap alone. researchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2. A larger value indicates greater stability. nih.gov
Chemical Softness (S): 1 / (2η). A larger value indicates higher reactivity.
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ). This index measures the energy stabilization when the system acquires an additional electronic charge.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
Table 2: Global Chemical Reactivity Descriptors. These are calculated from the HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green regions denote neutral potential.
For this compound, MEP analysis reveals that the negative potential is concentrated around the oxygen and nitrogen atoms of the hydrazide group, making them likely sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms, particularly those of the N-H group, and the chlorophenyl ring exhibit positive potential, suggesting their susceptibility to nucleophilic attack. xisdxjxsu.asia
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer and delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis-type NBOs (acceptor). wisc.eduusc.edu This analysis quantifies the stabilization energies associated with these interactions, which are crucial for understanding the molecule's stability and the nature of its chemical bonds. researchgate.net
Atom in Molecule (AIM) and Reduced Density Gradient (RDG) Analyses for Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. uni-rostock.dewikipedia.orgias.ac.in By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces.
Reduced Density Gradient (RDG) analysis is another method used to visualize and characterize non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This plot reveals regions of strong attraction (hydrogen bonds), weak van der Waals interactions, and strong repulsion (steric clashes). For related structures, these analyses have been crucial in identifying and understanding the hydrogen bonds and other weak interactions that stabilize the crystal packing. rcsi.com
Molecular Docking Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein.
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. These simulations reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov
For instance, in studies involving derivatives of this compound, docking simulations have identified key amino acid residues within the active sites of target proteins that are crucial for binding. The interactions often involve the hydrazide moiety and the substituted phenyl rings of the ligand. For example, derivatives have shown interactions with amino acid residues in the active sites of enzymes like α-glucosidase and α-amylase. nih.gov The docking studies revealed that these compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues. nih.gov
In another study, the binding mode of a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, with the dihydrofolate reductase (DHFR) enzyme was investigated. The results indicated significant interactions with the amino acids in the enzyme's active site. researchgate.net Similarly, molecular docking of a zinc (II) complex of a hydrazone Schiff base derived from a related carbohydrazide (B1668358) showed that both the ligand and its complex could fit into the active sites of molecular targets. niscpr.res.in
Beyond identifying binding modes, molecular docking simulations also provide a prediction of the binding affinity between a ligand and its target protein. This is often expressed as a docking score or binding energy, with lower (more negative) values typically indicating a stronger and more stable interaction.
These predicted affinities are valuable in structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of a series of compounds. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the docking results corroborated the in vitro antidiabetic study by showing a correlation between the docking scores and the inhibitory activity against α-glucosidase and α-amylase. nih.gov Similarly, for pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, the calculated binding scores helped to understand the inhibitory effects on different isoforms of the enzyme. nih.gov
The binding affinity of a zinc complex of a carbohydrazone ligand was found to be better than the ligand alone, suggesting that complexation can enhance the interaction with biological macromolecules. niscpr.res.in These predictive capabilities guide the design of new derivatives with potentially improved biological activities.
| Compound Class | Target Protein(s) | Key Interactions | Reference |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | Hydrogen bonding, electrostatic, hydrophobic interactions | nih.gov |
| Pyrazole-carboxamide derivatives | Carbonic Anhydrase (hCA I and hCA II) | Interactions with active site amino acids | nih.gov |
| Zinc (II) complex of a hydrazone Schiff base | Not specified | Fitting into active sites of molecular targets | niscpr.res.in |
| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Dihydrofolate reductase (DHFR) | Interactions with active site amino acids | researchgate.net |
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules.
For compounds structurally related to this compound, DFT studies have been used to calculate key NLO parameters such as the dipole moment, polarizability, and first and second hyperpolarizability (β and γ, respectively). nih.govmdpi.com A high value for these parameters, particularly the first hyperpolarizability, indicates a strong NLO response.
For example, a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide demonstrated that these compounds possess significant linear polarizability and hyperpolarizabilities, suggesting their potential for NLO applications. nih.gov Similarly, a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) was found to have promising NLO properties based on its calculated first and second hyperpolarizability values. mdpi.com These theoretical assessments are vital for identifying and designing new materials with enhanced NLO capabilities.
| Compound/Material | Calculated NLO Property | Significance | Reference |
| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives | Significant linear polarizability and hyperpolarizabilities | Potential for NLO applications | nih.gov |
| Cocrystal of acridine with 2,4-dihydroxybenzaldehyde | Promising first and second hyperpolarizability values | Potential for NLO applications | mdpi.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. This computational method is used to assess the stability of the ligand-protein complex and to validate the binding modes predicted by molecular docking.
MD simulations have been performed on derivatives of this compound to understand their dynamic behavior in the active site of target proteins. For instance, in the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, MD simulations were conducted for the most active compound to validate its inhibitory potential against α-glucosidase and α-amylase. The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex indicated the stability of the compound within the binding site. nih.gov
Similarly, MD simulations of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives revealed that the most active compound could bind stably to the active site of class II histone deacetylase (HDAC). nih.gov These simulations provide crucial information on the conformational changes and the persistence of key interactions, thereby strengthening the predictions made by molecular docking.
Coordination Chemistry of N 4 Chlorophenyl Benzohydrazide Derivatives
Ligand Design Principles and Chelation Properties
N'-(4-chlorophenyl)benzohydrazide and its derivatives are effective chelating agents primarily due to the presence of multiple donor atoms, specifically nitrogen and oxygen, which can coordinate to a metal center. The fundamental design principle of these ligands lies in the hydrazone backbone (-C=N-N-C=O), which provides a bidentate or tridentate coordination environment.
The most common mode of chelation for this compound derivatives involves the carbonyl oxygen atom and the azomethine nitrogen atom. This results in the formation of a stable five- or six-membered chelate ring with the metal ion. The lone pair of electrons on the sp2 hybridized azomethine nitrogen and the oxygen of the carbonyl group are readily available for donation to a metal's d-orbitals.
The chelation behavior can be influenced by the specific derivative of this compound. For instance, Schiff base derivatives, formed by the condensation of this compound with aldehydes or ketones, are particularly effective ligands. In these cases, the imine nitrogen and the amide oxygen are the primary coordination sites.
The presence of the 4-chlorophenyl group can also influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes. The electron-withdrawing nature of the chlorine atom can affect the electron density on the donor atoms, which in turn modulates the strength of the metal-ligand bonds.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound derivatives is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction often proceeds at reflux temperatures to ensure completion. The resulting metal complexes can be isolated as crystalline solids.
For example, a typical synthesis involves dissolving the this compound derivative in a warm alcoholic solution and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) dropwise with stirring. The mixture is then refluxed for a period, and upon cooling, the solid complex precipitates out and can be collected by filtration, washed, and dried.
The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A significant shift in the vibrational frequencies of the C=O (amide I) and C=N (azomethine) groups to lower wavenumbers upon complexation indicates their involvement in bonding to the metal ion. New bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to infer the geometry of the coordination sphere. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes and their position and intensity provide clues about the coordination environment (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm its structure. In the case of diamagnetic complexes, NMR can provide information about the changes in the electronic environment of the ligand upon coordination.
Mass Spectrometry: To determine the molecular weight of the complex and to support the proposed structure.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating the geometry and the oxidation state of the central metal ion.
Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds of this compound derivatives reveals a variety of coordination geometries, which are dependent on the metal ion, the stoichiometry of the reaction, and the specific nature of the ligand. X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of these complexes.
Commonly observed geometries include:
Octahedral: For many first-row transition metals, six-coordinate octahedral complexes are formed, often with the general formula [M(L)₂(H₂O)₂] or [M(L)₂]X₂, where L is the bidentate ligand and X is a counter-ion.
Square Planar: This geometry is frequently observed for d⁸ metal ions such as Ni(II) and Pd(II).
Tetrahedral: d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II) often form four-coordinate tetrahedral complexes.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₃ClN₂O |
| Formula Weight | 272.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0714 (6) |
| b (Å) | 31.430 (3) |
| c (Å) | 8.4128 (7) |
| β (°) | 94.388 (1) |
| Volume (ų) | 1337.0 (2) |
| Z | 4 |
| Bond | Length (Å) |
|---|---|
| C=N (C8=N2) | 1.270 (7) |
In the crystal structure of N′-[1-(4-Chlorophenyl)ethylidene]benzohydrazide, molecules are linked by N—H⋯O hydrogen bonds, forming chains nih.gov. These chains are further organized into layers through weaker C—H⋯O and C—H⋯N interactions nih.gov. The dihedral angle between the two benzene (B151609) rings is 5.48 (4)° nih.gov.
Investigation of Electronic and Spectroscopic Properties in Complexes
The electronic and spectroscopic properties of metal complexes of this compound derivatives are key to understanding their bonding and structure.
Infrared Spectroscopy: The IR spectra of the free ligands show characteristic bands for the ν(N-H), ν(C=O), and ν(C=N) vibrations. Upon complexation, the following changes are typically observed:
The ν(C=O) band shifts to a lower frequency, indicating coordination of the carbonyl oxygen to the metal ion. This shift is due to the donation of electron density from the oxygen to the metal, which weakens the C=O bond.
The ν(C=N) band also shifts to a lower frequency upon coordination of the azomethine nitrogen.
The appearance of new, non-ligand bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination.
| Vibrational Mode | Free Ligand (approx.) | Metal Complex (approx.) | Assignment |
|---|---|---|---|
| ν(N-H) | 3200-3300 | 3200-3300 (often broadened) | N-H stretching |
| ν(C=O) | 1640-1680 | 1600-1630 | Amide I band |
| ν(C=N) | 1600-1620 | 1580-1600 | Azomethine stretching |
| ν(M-O) | - | 450-550 | Metal-Oxygen stretching |
| ν(M-N) | - | 400-500 | Metal-Nitrogen stretching |
Electronic Spectroscopy: The UV-Vis spectra of the ligands typically show intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. In the spectra of their transition metal complexes, additional bands may appear in the visible region. These bands are attributed to d-d electronic transitions of the central metal ion. The position and number of these d-d bands are indicative of the coordination geometry of the complex. For example, octahedral Cu(II) complexes usually exhibit a broad band in the visible region, while square planar complexes show multiple bands at higher energies.
| Metal Ion | Typical Geometry | d-d Transition(s) (nm) | Assignment |
|---|---|---|---|
| Cu(II) | Octahedral | 600-700 | ²E₉ → ²T₂₉ |
| Ni(II) | Octahedral | ~400, ~650, ~1100 | ³A₂₉(F) → ³T₁₉(P), ³A₂₉(F) → ³T₁₉(F), ³A₂₉(F) → ³T₂₉(F) |
| Co(II) | Octahedral | ~500, ~600 | ⁴T₁₉(F) → ⁴T₁₉(P), ⁴T₁₉(F) → ⁴A₂₉(F) |
| Zn(II) | Tetrahedral | - | d¹⁰ configuration, no d-d transitions |
Structure Activity Relationship Sar Studies for N 4 Chlorophenyl Benzohydrazide Derivatives
Influence of Substituent Nature and Position on Biological Activity
The biological activity of N'-(4-chlorophenyl)benzohydrazide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl and the N'-phenyl rings. The electronic and steric properties of these substituents play a crucial role in modulating the pharmacological effects, which can range from antimicrobial and anticancer to enzyme inhibitory activities.
The core structure of this compound features a hydrazide linkage (-CO-NH-N=CH-) that is critical for its biological function. The presence of the 4-chlorophenyl group is a common feature in many biologically active compounds, often contributing to enhanced potency. For instance, in a series of N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, the derivative with a 4-chlorophenyl substituent, N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, has been synthesized and characterized. mdpi.com
Systematic studies on related benzohydrazide (B10538) structures have provided valuable insights into the SAR of this class of compounds. For example, in a study of N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, the antimicrobial activity was found to be dependent on the electronic properties of the substituents. mdpi.com Quantitative SAR (QSAR) analysis of these derivatives highlighted the importance of the Wiener index and the energy of the lowest unoccupied molecular orbital (LUMO) in describing their antimicrobial action. mdpi.com
The position of the substituent on the phenyl ring is also a critical determinant of biological activity. In a series of tosylated acyl hydrazide derivatives, the position of a nitro group was shown to significantly affect the inhibitory activity against monoamine oxidase-B (MAO-B), with the inhibitory potency following the order of 3-NO₂ > 4-NO₂ > 2-NO₂. mdpi.com Similarly, a 3-fluoro substituent was found to enhance the inhibitory activity against monoamine oxidase-A (MAO-A). mdpi.com
The following interactive data table summarizes the inhibitory activities of some N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide derivatives against MAO-A and MAO-B, illustrating the impact of substituent variation.
| Compound | Substituent on Benzylidene Ring | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 3a | Unsubstituted | 3.35 | > 50 |
| 3o | 3-Fluoro | 1.54 | > 50 |
| 3r | 2-Nitro | > 50 | 15.8 |
| 3s | 3-Nitro | > 50 | 3.64 |
| 3t | 4-Nitro | > 50 | 5.69 |
Data sourced from a study on N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide derivatives, which are structurally related to this compound. mdpi.com
Rational Design Principles Based on SAR Data for Improved Potency
The insights gained from SAR studies are instrumental in the rational design of more potent and selective this compound derivatives. The primary goal is to optimize the interaction of these molecules with their biological targets, thereby enhancing their therapeutic efficacy.
One of the key principles in the rational design of these compounds is the strategic placement of substituents to modulate their electronic and steric properties. For instance, the observation that electron-withdrawing groups at specific positions can enhance activity against certain targets can guide the synthesis of new derivatives with improved potency. mdpi.com The introduction of halogens, such as the chlorine atom in the N'-(4-chlorophenyl) moiety, is a common strategy to increase lipophilicity and improve membrane permeability, which can lead to better bioavailability.
Furthermore, computational modeling and molecular docking studies are increasingly being employed to guide the design of novel derivatives. These techniques allow for the visualization of the binding modes of the compounds within the active sites of their target enzymes or receptors. By understanding these interactions, medicinal chemists can design modifications that enhance binding affinity and, consequently, biological activity. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions that can be strengthened by the addition of specific functional groups.
The design of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, is another promising strategy. This approach can lead to compounds with dual or synergistic activities. For example, incorporating a dihydropyrazole moiety into a benzohydrazide structure has been explored for the development of potential EGFR kinase inhibitors. mdpi.com
Mechanistic Insights Derived from SAR Correlates
SAR studies not only guide the optimization of lead compounds but also provide valuable clues about their mechanism of action. By correlating specific structural features with biological outcomes, researchers can infer how these molecules interact with their biological targets at a molecular level.
The observation that certain substituents enhance the inhibitory activity against enzymes like MAO suggests that these groups may be involved in key interactions within the enzyme's active site. mdpi.com For example, an electron-withdrawing group might facilitate the formation of a crucial hydrogen bond or a charge-transfer complex with an amino acid residue in the active site.
In the context of antimicrobial activity, SAR data can help to elucidate how these compounds disrupt microbial growth. For instance, if lipophilic substituents are found to increase antibacterial efficacy, it might suggest that the compounds act by disrupting the bacterial cell membrane. Conversely, if specific electronic properties are critical, the mechanism might involve the inhibition of a key metabolic enzyme.
Furthermore, the selectivity of a compound for a particular biological target can also be understood through SAR. If a minor structural modification leads to a significant change in selectivity, it implies that the modified part of the molecule is crucial for distinguishing between different targets. This information is vital for designing drugs with fewer off-target effects and a better safety profile.
In Vitro and Mechanistic Biological Activity Research of N 4 Chlorophenyl Benzohydrazide and Its Derivatives
Antimicrobial Activity Investigations
Derivatives of N'-(4-chlorophenyl)benzohydrazide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.
Mechanisms of Action against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The antibacterial efficacy of this compound derivatives has been evaluated against various bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.govresearchgate.netnih.govnih.govrsc.orgmdpi.com
One of the key mechanisms of action for a class of related compounds, phenylacetamide and benzohydrazide (B10538) derivatives, is the inhibition of bacterial type II topoisomerases, specifically the ParE subunit of topoisomerase IV. nih.gov This enzyme is crucial for DNA replication and chromosome segregation in bacteria. By inhibiting ParE, these compounds disrupt essential cellular processes, leading to bacterial cell death. nih.gov For instance, certain phenylacetamide derivatives have shown potent inhibitory activity against E. coli ParE. nih.gov
The antibacterial activity of these compounds is often concentration-dependent and can be bactericidal, meaning they actively kill bacteria. nih.gov Some derivatives have also been observed to exhibit a post-antibiotic effect, where bacterial growth remains suppressed even after the removal of the drug. nih.gov Furthermore, the interaction of phenolic compounds with bacteria can alter the surface charge of the cells, which may contribute to their antibacterial effect. mdpi.com
It is important to note that not all derivatives display antimicrobial activity. For example, a study on N-(4-Chlorobenzilidine) benzoic acid hydrazide found it to be inactive against the tested microorganisms. researchgate.net
Below is a table summarizing the antibacterial activity of selected this compound derivatives and related compounds against E. coli and S. aureus.
| Compound/Derivative | Target Organism | Mechanism of Action/Activity | Reference |
| Phenylacetamide and Benzohydrazide Derivatives | Escherichia coli | Inhibition of ParE subunit of topoisomerase IV | nih.gov |
| Phenylacetamide Derivatives | Escherichia coli | Potent inhibition of ParE enzyme | nih.gov |
| N-(4-Chlorobenzilidine) benzoic acid hydrazide | Staphylococcus aureus, Escherichia coli | No antimicrobial activity observed | researchgate.net |
| 2-(4-(2-Amino-3,4-dihydrobenzo researchgate.netnih.govimidazo[1,2-a] nih.govnih.govgoogle.comtriazin-4-yl)phenoxy)-N-(4-chlorophenyl)acetamide | Staphylococcus aureus | Promising antibacterial activity | nih.gov |
Antifungal Activity Mechanisms
Derivatives of this compound have also been investigated for their antifungal properties against various phytopathogenic fungi. nih.govmdpi.comfrontiersin.orgmdpi.com A significant mechanism of action for some of these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition disrupts fungal respiration and energy production.
For example, N'-phenyl pyridylcarbohydrazides, which are analogues of commercial SDH inhibitors, have demonstrated potent, broad-spectrum antifungal activity. nih.gov Molecular docking studies have shown that these compounds can bind to the ubiquinone-binding site of SDH. nih.gov Furthermore, these derivatives can cause structural changes in the fungal mycelia and cell membranes, increase intracellular reactive oxygen species levels, and affect the mitochondrial membrane potential. nih.gov
The antifungal activity is often influenced by the specific chemical groups attached to the core structure. For instance, the presence of electron-withdrawing groups like fluorine, chlorine, and bromine at certain positions can enhance antifungal activity. mdpi.com
The following table presents data on the antifungal activity of selected derivatives.
| Compound/Derivative | Target Fungi | Mechanism of Action/Activity | Reference |
| N'-phenyl pyridylcarbohydrazides | Alternaria brassicae, various phytopathogenic fungi | Inhibition of succinate dehydrogenase (SDH) | nih.gov |
| Benzo researchgate.netnih.govimidazo[1,2-d] nih.govresearchgate.netnih.govtriazine Derivatives | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Good to excellent antifungal activity, influenced by substituents | mdpi.com |
| 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans | Commendable to outstanding antifungal activity | frontiersin.org |
| Phenylthiazole derivatives containing an acylhydrazone moiety | Magnaporthe oryzae, Colletotrichum camelliae | Remarkable antifungal activities | mdpi.com |
Antitubercular Activity and Target Enzyme Inhibition (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase (DHFR))
The search for new drugs to combat tuberculosis has led to the investigation of this compound derivatives as potential antitubercular agents. researchgate.netnih.govnih.govfrontiersin.organu.edu.au A key target for antitubercular drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govfrontiersin.org
Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for mycolic acid biosynthesis. nih.gov Inhibition of InhA is the mechanism of action for the frontline anti-tuberculosis drug isoniazid. nih.gov While direct inhibition of InhA by this compound itself is not explicitly detailed in the provided results, the broader class of hydrazides has been a focus in the development of InhA inhibitors.
Another important target in mycobacteria is Dihydrofolate Reductase (DHFR) . wikipedia.orgmdpi.comnih.govresearchgate.netresearchgate.net This enzyme is essential for the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and certain amino acids. mdpi.com Inhibiting DHFR disrupts DNA synthesis and repair, leading to cell death. While many DHFR inhibitors are structural analogues of dihydrofolate, non-classical inhibitors with different structural motifs have also been developed. wikipedia.orgresearchgate.net
Furthermore, other enzymes in the coenzyme A (CoA) biosynthesis pathway, such as the 4'-phosphopantothenoyl-L-cysteine synthetase (CoaB) domain of the bifunctional CoaBC enzyme in Mycobacterium tuberculosis, have been identified as potential drug targets. nih.govanu.edu.au
The table below highlights the antitubercular activity and target enzymes of related compounds.
| Compound Class/Derivative | Target Enzyme/Pathway | Mechanism of Action/Activity | Reference |
| Isoniazid (related hydrazide) | Enoyl-Acyl Carrier Protein Reductase (InhA) | Inhibition of mycolic acid biosynthesis | nih.gov |
| Various Heterocyclic Compounds | Dihydrofolate Reductase (DHFR) | Inhibition of tetrahydrofolate synthesis | wikipedia.orgmdpi.comresearchgate.net |
| Small molecule inhibitor (compound 1f) | 4'-phosphopantothenoyl-L-cysteine synthetase (CoaB) | Inhibition of coenzyme A biosynthesis | nih.govanu.edu.au |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | Mycobacterium tuberculosis | Inhibition of cell growth | researchgate.net |
Anticancer/Antiproliferative Activity Research
This compound derivatives have also been explored for their potential as anticancer agents. nih.govnih.govresearchgate.netnih.govnih.govgoogle.com
Mechanisms of Cell Proliferation Inhibition
These compounds can inhibit the proliferation of various cancer cell lines through different mechanisms. nih.govnih.gov One notable mechanism involves the inhibition of specific kinases, which are enzymes that play a critical role in cell signaling and growth. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit the kinase AKT2/PKBβ. nih.govnih.gov The AKT signaling pathway is a major oncogenic pathway in several cancers, including glioma. nih.govnih.gov
In some cases, derivatives of this compound have shown selective cytotoxicity towards cancer cells while being less harmful to non-cancerous cells. nih.govnih.govnih.gov
The following table summarizes the antiproliferative activity of selected derivatives.
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Activity | Reference |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Glioblastoma cells | Inhibition of kinase AKT2/PKBβ | nih.govnih.gov |
| Triazole precursor (related to hydrazides) | Breast cancer cell line (MCF-7) | Arrest of cell proliferation at the G1 phase | nih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, breast, colon, gastric, and endometrial cancer cell lines | Inhibition of cancer cell lines | nih.gov |
Induction of Apoptosis Pathways
In addition to inhibiting cell proliferation, some this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a crucial mechanism for eliminating cancerous cells.
One studied mechanism involves the intrinsic pathway of apoptosis. nih.gov For example, a triazole precursor related to hydrazides was shown to increase the activity of caspase-3/7 and caspase-9 in a breast cancer cell line. nih.gov Caspases are a family of proteases that are central to the execution of apoptosis. The study also observed an up-regulation of pro-apoptotic proteins. nih.gov
Another pathway involves the upregulation of death receptors, such as Death Receptor 5 (DR5). mdpi.com The activation of DR5 can trigger a signaling cascade that leads to apoptosis. mdpi.com
The table below outlines the apoptotic activity of a related compound.
| Compound/Derivative | Cancer Cell Line | Apoptotic Pathway | Reference |
| Triazole precursor (related to hydrazides) | Breast cancer cell line (MCF-7) | Induction of the intrinsic pathway of apoptosis via increased caspase-9 and caspase-3/7 activity | nih.gov |
Antioxidant Activity Investigations
The antioxidant properties of this compound and its derivatives have been a subject of scientific inquiry. These investigations often involve evaluating the compounds' ability to scavenge free radicals and inhibit oxidative processes.
Several studies have synthesized and evaluated the antioxidant capacity of various benzohydrazide derivatives. For instance, a series of N'-arylidene pyrazole-3-carbohydrazides were designed and their antioxidant potential was assessed using in vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power). nih.gov It was observed that derivatives containing a hydroxyl group at the 4-position of the hydrazone moiety were potent antioxidants. nih.gov
Similarly, new phenolic hydrazone/hydrazide derivatives have been synthesized and their antiradical activity was evaluated. researchgate.net These studies provide insights into the structure-activity relationship of these compounds, indicating that the hydrazone moiety can be more reactive in radical scavenging than the hydrazide part. researchgate.net
Other related research has focused on novel benzimidazole (B57391) derivatives, including 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and their thiazolidine (B150603) counterparts. nih.gov Their antioxidant properties were examined through their effects on lipid peroxidation and their ability to scavenge DPPH free radicals. nih.gov
The general mechanism of antioxidant action for phenolic compounds, which are often part of these derivative structures, involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. frontiersin.org The number and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant activity. frontiersin.org
Radical Scavenging Mechanisms
The primary mechanism by which this compound derivatives exhibit antioxidant activity is through radical scavenging. This process involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing oxidative damage.
The efficiency of radical scavenging is highly dependent on the molecular structure of the compound. For phenolic hydrazone/hydrazide derivatives, the NH group of the hydrazone has been found to be more reactive than the phenolic OH groups in scavenging radicals. researchgate.net The presence of a carbonyl group in the hydrazide structure can negatively impact the antiradical activity. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the thermodynamics of different radical scavenging mechanisms, including:
Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to the radical.
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.
Radical Adduct Formation (RAF): The antioxidant molecule forms a stable adduct with the free radical. nih.gov
For some coumarin-hydroxybenzohydrazide hybrids, it has been found that all three mechanisms (HAT, SET-PT, and RAF) are thermodynamically plausible and in competition. nih.gov The presence of a catechol structure (two adjacent hydroxyl groups on an aromatic ring) significantly enhances radical scavenging activity due to good spin delocalization after hydrogen atom abstraction. nih.gov
Furthermore, two-step mechanisms like Double Hydrogen Atom Transfer (DHAT) have also been investigated. nih.gov In some cases, the resulting biradical species in a triplet spin state can be more stable than their singlet spin state counterparts due to spin delocalization across the hydrazide bridge and the phenolic part of the molecule. nih.gov
Specific Enzyme Inhibition Studies
Beyond their general activity in cancer cell lines, derivatives of this compound have been investigated for their inhibitory effects on specific enzymes that are therapeutic targets for various diseases.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it an attractive target for the development of new antibacterial agents. nih.gov The absence of DNA gyrase in human cells allows for selective targeting. nih.gov
Research has shown that benzofuran–pyrazole hybrid molecules can act as DNA gyrase inhibitors. nih.gov One such compound demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM. nih.gov
In a separate study, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. researchgate.net Compound 3k from this series showed strong inhibition of both Staphylococcus aureus and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. researchgate.net Molecular docking studies suggested that these compounds bind to the active site of DNA gyrase. researchgate.net
Benzothiazole-based DNA gyrase inhibitors have also been developed, with some conjugates showing potent inhibition of E. coli DNA gyrase. nih.gov
Beta-Secretase Inhibition
Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. nih.govtaylorfrancis.com Therefore, inhibiting BACE1 is a major therapeutic strategy for Alzheimer's. nih.gov
A study on N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides evaluated their inhibitory activities against monoamine oxidases and β-secretase. mdpi.com While the primary focus of the abstract is on MAO inhibition, the inclusion of β-secretase in the study title and aims indicates that this class of compounds has been considered for this target.
The development of BACE1 inhibitors has faced challenges, particularly in achieving good blood-brain barrier penetration and drug-like properties. nih.gov Research has explored a wide range of inhibitor classes, from peptidomimetics to non-peptidic small molecules. taylorfrancis.comnih.gov Some strategies have focused on designing inhibitors that specifically target the endosomal BACE1, where it cleaves the amyloid precursor protein, to avoid off-target effects. mpi-cbg.de
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Their inhibition can be beneficial in the treatment of neurodegenerative diseases like Parkinson's disease and depression. nih.govmdpi.com
A series of anilide derivatives were evaluated as inhibitors of human MAO-A and MAO-B. nih.gov Among them, (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide exhibited selective and reversible inhibition of MAO-B with an IC50 value of 0.53 µM. nih.gov Structural modifications, such as the addition of a hydroxyl group to the C3 phenyl ring, led to even more potent MAO-B inhibitors. nih.gov
In another study, N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides were synthesized and evaluated for their inhibitory activities against MAO-A and MAO-B. mdpi.com The results indicated that these compounds were reversible and selective inhibitors of MAO-B. mdpi.com
Furthermore, 7-Chloro-4-nitrobenzofurazan (NBD-Cl) has been identified as a potent inhibitor of both MAO-A and MAO-B, acting competitively. nih.gov
Glycation Inhibition Mechanisms
Currently, there is a lack of specific research data in the public domain detailing the glycation inhibition mechanisms of this compound. While the inhibition of advanced glycation end-products (AGEs) is a significant area of study for various compounds, direct investigations into this particular hydrazide's activity are not presently available.
General research into glycation inhibition often explores several mechanisms, including:
Scavenging of dicarbonyl compounds: Many inhibitors act by trapping reactive dicarbonyl species like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are key intermediates in the formation of AGEs.
Antioxidant activity: The process of glycation is closely linked with oxidative stress. Compounds with the ability to scavenge free radicals can help to mitigate the formation of AGEs. mdpi.com The antioxidant properties of flavonoids, for example, are believed to contribute to their antiglycation effects. mdpi.com
Metal chelation: Transition metal ions can catalyze the auto-oxidation of sugars and the subsequent formation of AGEs. Chelating these ions is another mechanism by which compounds can inhibit glycation.
Studies on other chemical entities, such as avenanthramides and various plant-derived polyphenols, have demonstrated these mechanisms. nih.govnih.gov For instance, certain flavonoids are known to exert potent antiglycation effects, which are often correlated with their antioxidant capacity and specific structural features, like the presence of hydroxyl groups at particular positions. mdpi.com However, without direct experimental data on this compound, any discussion of its potential glycation inhibition mechanism remains speculative.
In Vitro Metabolic Stability and Degradation Pathways
The in vitro metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to biotransformation by metabolic enzymes. researchgate.net These studies are frequently conducted using liver microsomes, which are rich in phase I metabolizing enzymes like cytochrome P450 (CYP) enzymes. researchgate.net The stability is often assessed by measuring the disappearance of the parent compound over time in the presence of these enzymes and necessary cofactors. researchgate.net
While direct and comprehensive metabolic stability data for this compound is limited, studies on structurally related compounds provide valuable insights into its likely metabolic fate.
The metabolism of xenobiotics is often a cofactor-dependent process. In vitro metabolic stability assays typically assess a compound's stability in the presence and absence of cofactors such as NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for the activity of CYP enzymes.
A study on a hydrazone-sulfonate derivative, N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, investigated its metabolic stability in rat liver microsomes. unitedjchem.org The findings from this study are particularly relevant due to the structural similarities. The stability of this derivative was found to be highly dependent on the presence of cofactors. unitedjchem.org In the absence of cofactors or in a buffer-only medium, the compound remained stable. researchgate.netunitedjchem.org This indicates that the metabolism of this class of compounds is likely mediated by cofactor-dependent enzymes, such as CYPs.
The study involved incubating the compound with rat liver microsomes and analyzing its concentration at various time points. The results demonstrated a clear degradation of the compound over time when cofactors were present, confirming its susceptibility to enzymatic metabolism. unitedjchem.org
Table 1: Metabolic Stability of a Related Hydrazone-Sulfonate Derivative
| Condition | Stability | Implication |
|---|---|---|
| With Cofactors (NADPH) | Unstable | Compound is metabolized by cofactor-dependent enzymes (e.g., CYPs). unitedjchem.org |
| Without Cofactors | Stable | Degradation is not spontaneous and requires enzymatic activity. unitedjchem.org |
Furthermore, research on a similar compound, N-(4-chlorobenzyl)-N'-benzoylhydrazine, using rat microsomal preparations fortified with NADPH, identified several metabolites. nih.gov The metabolic pathways included hydrolysis and N-dealkylation, resulting in the formation of corresponding hydrazone metabolites. nih.gov This suggests that this compound could also be susceptible to hydrolytic cleavage of the hydrazide bond and other enzymatic modifications. The hydrazone moiety itself is generally considered to confer greater metabolic stability compared to a hydrazine (B178648) group, as the terminal nitrogen, a common site for metabolism, is shielded by the imine group. unitedjchem.org
Materials Science Applications of N 4 Chlorophenyl Benzohydrazide Derivatives
Development of Novel Functional Materials
The core structure of benzohydrazide (B10538) derivatives is a potent building block for the self-assembly of complex supramolecular architectures. These organized structures are the foundation for developing advanced functional materials. The directed nature of hydrogen bonds within the hydrazide group, combined with other non-covalent interactions, allows molecules to arrange themselves into ordered patterns, such as chains and layers. nih.govresearchgate.net This self-assembly is critical for creating materials with anisotropic, or direction-dependent, properties.
Research into related hydrazide compounds has demonstrated their potential in cutting-edge applications:
Liquid Crystals: Certain hydrazide derivatives have been shown to exhibit liquid crystalline behavior. globethesis.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to modern display technologies (e.g., LCDs). The rod-like shape of many benzohydrazide molecules, coupled with their capacity for hydrogen bonding, makes them suitable candidates for forming the specific molecular arrangements (mesophases) required for liquid crystal applications. globethesis.com
Nonlinear Optical (NLO) Materials: Derivatives of hydrazones are being explored for their nonlinear optical (NLO) properties. nih.govmdpi.com NLO materials interact with light in a way that generates new frequencies, making them essential for technologies like lasers, optical data storage, and telecommunications. The development of a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756), for instance, highlights how combining molecules can lead to noncentrosymmetric structures with promising NLO characteristics. mdpi.com The charge-transfer capabilities within the π-conjugated system of these molecules are crucial for high NLO response. nih.gov
The synthesis of N'-(4-chlorophenyl)benzohydrazide derivatives allows for the fine-tuning of these properties by modifying the molecular structure, such as by adding different substituent groups, to enhance their performance in specific material applications.
Photophysical Applications and Properties
The photophysical properties of a material describe how it interacts with light, including absorption, emission, and charge transfer. These characteristics are central to applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors.
The photophysical behavior of this compound derivatives is governed by their electronic structure. The presence of both electron-donating and electron-withdrawing groups within the molecule facilitates intramolecular charge transfer (ICT) upon excitation with light. This ICT process is fundamental to many optical phenomena, including fluorescence and nonlinear optical responses. beilstein-journals.org
Key photophysical parameters investigated in related compounds include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the electronic and optical properties of a molecule. A smaller energy gap is often associated with increased molecular polarizability, which can lead to a stronger NLO response. nih.gov
Hyperpolarizability: This is a measure of a material's NLO activity. Studies on related triazole-based hydrazone derivatives have calculated significant first and second hyperpolarizability values, indicating their potential for use in NLO devices. nih.govmdpi.com
The tables below present crystallographic data for a representative this compound derivative and the calculated nonlinear optical properties for related compounds, illustrating the type of data used to evaluate these materials.
Table 1: Crystal Structure Data for N′-[1-(4-Chlorophenyl)ethylidene]benzohydrazide
This table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis, providing insight into the solid-state structure of a representative derivative. nih.govresearchgate.net
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃ClN₂O |
| Molecular Weight ( g/mol ) | 272.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0714 |
| b (Å) | 31.430 |
| c (Å) | 8.4128 |
| β (°) | 94.388 |
| Volume (ų) | 1337.0 |
| Key Interactions | N—H⋯O hydrogen bonds, C—H⋯O, C—H⋯N |
Table 2: Calculated Nonlinear Optical (NLO) Properties of Related Triazole Derivatives
This table shows theoretical NLO data for novel triazole derivatives synthesized from a benzohydrazide precursor. The data, obtained through Density Functional Theory (DFT) calculations, highlight the potential of such scaffolds in optoelectronic applications. nih.gov
| Compound | HOMO-LUMO Gap (ΔE) (eV) | Polarizability (α) (× 10⁻²³ esu) | First Hyperpolarizability (β) (× 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (× 10⁻³⁵ esu) |
| 7a | 4.887 | 3.821 | 2.164 | 2.227 |
| 7b | 4.908 | 3.822 | 2.155 | 2.235 |
| 7c | 4.618 | 4.195 | 6.317 | 4.314 |
Future Research Trajectories and Interdisciplinary Outlook
Advanced Computational Approaches in Drug Discovery and Design
The advancement of computational chemistry has revolutionized the drug discovery process, offering powerful tools to predict and analyze the behavior of molecules at an atomic level. For N'-(4-chlorophenyl)benzohydrazide and its derivatives, these in silico methods are poised to accelerate the identification of lead compounds and optimize their therapeutic potential.
Molecular Docking and Virtual Screening: Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target. For instance, studies on structurally similar benzohydrazide (B10538) derivatives have utilized molecular docking to explore their binding within the active sites of enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and enoyl-ACP reductase, a key enzyme in Mycobacterium tuberculosis. pensoft.netnih.gov High-throughput virtual screening of large compound libraries against specific protein targets can efficiently identify derivatives of this compound with a high probability of biological activity.
Quantum Mechanics Calculations: Quantum mechanics (QM) methods provide a more accurate description of the electronic structure and reactivity of molecules compared to classical molecular mechanics. These calculations can be employed to refine the understanding of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of this compound to its target. Furthermore, QM can elucidate the electronic properties that may influence the compound's metabolic stability and reactivity.
Molecular Dynamics Simulations: To capture the dynamic nature of biological systems, molecular dynamics (MD) simulations can be employed. MD simulations can predict the conformational changes in both the ligand and the target protein upon binding, providing a more realistic model of the interaction. This approach can help in assessing the stability of the ligand-protein complex over time and identifying key residues involved in maintaining the binding.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities to various biological targets. |
| Virtual Screening | High-throughput identification of potential derivatives with desired activity. |
| Quantum Mechanics | Refining understanding of electronic structure and intermolecular interactions. |
| Molecular Dynamics | Assessing the stability of ligand-protein complexes and conformational changes. |
Exploration of Emerging Biological Targets and Disease Models
The diverse biological activities reported for benzohydrazide derivatives suggest that this compound could modulate a range of biological targets implicated in various diseases. thepharmajournal.com Future research should focus on identifying and validating these targets to unlock the full therapeutic potential of this compound.
Anticancer Targets: Several studies have highlighted the anticancer potential of benzohydrazide derivatives. For example, a tetracaine (B1683103) hydrazide-hydrazone bearing a 4-chlorophenyl substituent has demonstrated cytotoxic activity against colon and liver cancer cell lines. nih.gov Furthermore, related compounds have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov Future investigations could explore the efficacy of this compound against a panel of cancer cell lines and in relevant animal models of cancer.
Antimicrobial Targets: The hydrazide functional group is a well-known pharmacophore in antimicrobial agents. Research on pyrrolyl benzohydrazides has pointed towards enoyl-ACP reductase as a potential target for developing anti-tuberculosis drugs. nih.gov A compound closely related to the subject of this article, (E)-4-Chloro-N'-(4-chlorobenzylidene) benzohydrazide, has been synthesized and evaluated for its antimicrobial and antioxidant activities. derpharmachemica.com Given the urgent need for new antibiotics, exploring the activity of this compound against a broad spectrum of pathogenic bacteria and fungi is a promising avenue of research.
Enzyme Inhibition: The benzohydrazide scaffold has been associated with the inhibition of various enzymes. Studies on similar molecules have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases. mdpi.com The potential of this compound and its analogs as enzyme inhibitors warrants further investigation.
| Potential Disease Area | Emerging Biological Targets for this compound |
| Oncology | Epidermal Growth Factor Receptor (EGFR) Kinase, other protein kinases |
| Infectious Diseases | Enoyl-ACP reductase (Mycobacterium tuberculosis), other bacterial/fungal enzymes |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) |
Synergistic Integration of Synthetic and Computational Methodologies
The most effective path to novel drug development lies in the seamless integration of synthetic chemistry and computational modeling. This synergistic approach allows for the rational design of new molecules, informed by computational predictions, followed by their efficient synthesis and biological evaluation.
An iterative cycle of design, synthesis, and testing can be established for this compound derivatives. This process would begin with computational modeling to identify promising structural modifications. Synthetic chemists would then devise and execute efficient routes to these novel compounds. The synthesized molecules would subsequently undergo biological screening, and the results would be fed back into the computational models to refine the next generation of compounds. This integrated workflow has been successfully applied to the development of other hydrazone derivatives, leading to the identification of potent inhibitors of various enzymes. rsc.org
The synthesis of benzohydrazide derivatives is often straightforward, typically involving the condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone. derpharmachemica.com This synthetic accessibility, combined with the power of computational tools, makes the exploration of the chemical space around this compound a highly feasible and promising endeavor.
Q & A
Q. What analytical approaches are suitable for quantifying hydrazide stability under varying environmental conditions?
- Answer : High-performance liquid chromatography (HPLC) with UV detection can monitor degradation kinetics. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while pH-dependent stability studies (e.g., 1–14 range) identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
